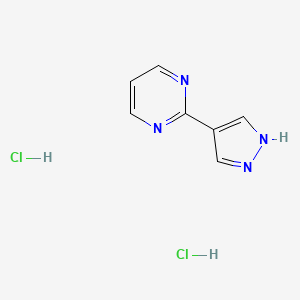

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

説明

特性

IUPAC Name |

2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXOLLYQYVRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride synthesis pathway and mechanism

Executive Summary

Target Molecule: 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Role: Critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). Synthesis Strategy: Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by acidic deprotection/salt formation.

This guide details the synthesis of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride , a bi-heteroaryl motif commonly utilized in medicinal chemistry as a scaffold for ATP-competitive kinase inhibitors. The connectivity involves the C4 position of the pyrazole ring coupled to the C2 position of the pyrimidine ring.

The protocol prioritizes regiochemical fidelity and scalability . We utilize a protected pyrazole boronate to prevent catalyst poisoning and ensure clean coupling at the less reactive C2-pyrimidine position.

Retrosynthetic Analysis

To synthesize the target efficiently, we disconnect the C-C bond between the two heteroaromatic rings.

-

Disconnection: C2(Pyrimidine)-C4(Pyrazole) bond.

-

Precursors:

-

Electrophile: 2-Chloropyrimidine. (Commercially available, stable).

-

Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester. (The tert-butoxycarbonyl (Boc) group masks the acidic N-H of the pyrazole, preventing interference with the Pd catalyst and improving solubility).

-

Pathway Visualization

Caption: Retrosynthetic disconnection revealing the protected intermediate and key coupling partners.

Reaction Mechanism & Causality

Stage 1: Suzuki-Miyaura Cross-Coupling

The formation of the bi-aryl bond is mediated by a Palladium(0) catalyst.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) species into the C-Cl bond of 2-chloropyrimidine. Note that 2-halopyrimidines are generally less reactive than 4-halopyrimidines in SNAr reactions, but they undergo oxidative addition readily with electron-rich phosphine ligands.

-

Transmetallation: The boronate ester (nucleophile) is activated by a base (e.g., Na₂CO₃). The base coordinates to the boron, forming a boronate "ate" complex, which facilitates the transfer of the pyrazole ring to the Palladium center.

-

Reductive Elimination: The two heteroaryl rings are coupled, releasing the product and regenerating the Pd(0) catalyst.[1]

Stage 2: Acidic Deprotection & Salt Formation

The Boc group is acid-labile. Treatment with anhydrous HCl serves a dual purpose:

-

Cleavage: Protonation of the carbamate carbonyl leads to the loss of the tert-butyl cation (which is trapped as isobutylene or tert-butyl chloride) and decarboxylation, revealing the free pyrazole N-H.

-

Salt Formation: The excess HCl protonates the nitrogen atoms.

-

Stoichiometry: The "dihydrochloride" specification implies two equivalents of HCl are bound.

-

Sites: The pyrazole nitrogen (pKa ~2.5) and the pyrimidine nitrogen (pKa ~1.3) are the likely protonation sites. Achieving the dihydrochloride specifically requires high concentrations of HCl and non-aqueous workup to prevent dissociation of the second, weakly bound proton.

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the pyrimidine-pyrazole system.

Experimental Protocol

Stage 1: Synthesis of 1-Boc-4-(pyrimidin-2-yl)pyrazole

Reagents:

-

2-Chloropyrimidine (1.0 equiv)[2]

-

1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) [Catalyst]

-

Sodium Carbonate (2.0 M aq. solution, 3.0 equiv)

-

1,4-Dioxane (10 volumes)

Procedure:

-

Setup: Charge a round-bottom flask with 2-chloropyrimidine, the boronate ester, and 1,4-dioxane.

-

Degassing: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of 2-chloropyrimidine.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer with Ethyl Acetate.[3]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Stage 2: Deprotection to 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride

Reagents:

-

Intermediate from Stage 1 (1.0 equiv)[2]

-

4M HCl in 1,4-Dioxane (10.0 equiv)

-

Ethanol (5 volumes) - Optional solubilizer

-

Diethyl Ether or MTBE (Anti-solvent)

Procedure:

-

Dissolution: Dissolve the protected intermediate in a minimal amount of Ethanol or Dioxane.

-

Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick precipitate should form.

-

Mechanism Check: The Boc group is cleaved; CO₂ and isobutylene are released.

-

-

Precipitation: If precipitation is not complete, add Diethyl Ether (anti-solvent) to force the salt out of solution.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash the cake with Diethyl Ether.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Product: 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

-

Appearance: White to pale yellow crystalline solid.

-

Data Presentation & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Inert Atmosphere | Nitrogen/Argon | Pd(0) is sensitive to oxidation; O₂ promotes homocoupling. |

| Temperature | 90–100°C | Required to overcome the activation energy of oxidative addition for aryl chlorides. |

| Stoichiometry | 1.1 eq Boronate | Slight excess compensates for potential protodeboronation of the pyrazole species. |

| Acid Strength | >4M HCl (Anhydrous) | Water must be minimized to isolate the dihydrochloride. Aqueous HCl often yields the monohydrochloride or free base upon drying. |

Troubleshooting Guide

-

Problem: Low conversion in Stage 1.

-

Solution: Switch catalyst to Pd(PPh₃)₄ or XPhos Pd G2 . Ensure thorough degassing.

-

-

Problem: Product is sticky/hygroscopic (Stage 2).

-

Solution: The dihydrochloride is highly hygroscopic. Handle in a glovebox or dry room. Wash thoroughly with anhydrous ether to remove residual dioxane.

-

-

Problem: Incomplete Deprotection.

-

Solution: Increase reaction time or temperature (up to 40°C). Ensure HCl is not old/degraded.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Scope

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of Pyrazolyl-pyrimidines (Generic Protocol)

-

Luo, H., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1968. Link

-

-

Boc-Pyrazole Boronates in Synthesis

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

-

Salt Formation and Polymorphism in Pharmaceuticals

Sources

A Technical Guide to Novel Synthesis Routes for Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of compounds with significant therapeutic potential. As a bioisostere of purine, this scaffold has been extensively explored for the development of kinase inhibitors, anti-cancer agents, and other valuable pharmaceuticals.[1][2] This in-depth technical guide provides an overview of novel and efficient synthetic routes for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on methodologies that offer advantages in terms of yield, reaction time, and environmental impact.

Microwave-Assisted Multi-Component Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. When combined with multi-component reactions (MCRs), it offers a highly efficient approach for the construction of complex molecular architectures in a single step.[3][4]

Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A notable example is the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines.[5][6] This method proceeds under controlled microwave irradiation and does not require a catalyst, offering significant pot- and step-economy.[5][6] The reaction is selective, with the pyrimidine ring annulation occurring on the N-1 unsubstituted 5-aminopyrazole-4-carboxylates without side reactions at the pyrazole ring nitrogen atoms.[5]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

-

A mixture of methyl 5-aminopyrazole-4-carboxylate (1 mmol), primary amine (1.2 mmol), and trimethyl orthoformate (3 mL) is placed in a microwave tube.

-

The tube is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15-30 minutes).

-

After cooling, the resulting precipitate is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., methanol or ethyl acetate) to afford the pure product.

| Reactants | Product | Yield (%) | Reference |

| Methyl 5-amino-1H-pyrazole-4-carboxylate, Benzylamine, Trimethyl orthoformate | 5-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 | [5] |

| Methyl 5-amino-1H-pyrazole-4-carboxylate, Aniline, Trimethyl orthoformate | 5-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 53 | [5] |

Causality Behind Experimental Choices: The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods. Trimethyl orthoformate acts as a one-carbon source and a dehydrating agent, facilitating the cyclization to form the pyrimidine ring. The absence of a catalyst simplifies the workup procedure and reduces the cost of the synthesis.

Caption: Microwave-assisted three-component synthesis workflow.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.[7][8] This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Glycerol-Mediated Synthesis

Glycerol, a biodegradable and non-toxic solvent, has been successfully employed as a green reaction medium for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[9][10] This method involves the reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[9] This approach offers high yields in short reaction times and avoids the use of harsh reaction conditions.[9][10]

Experimental Protocol: Glycerol-Mediated Synthesis

-

A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), aldehyde (1 mmol), urea/thiourea (1.2 mmol), and p-TSA (10 mol%) in glycerol (5 mL) is heated at 100 °C for the specified time.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and water is added.

-

The solid product is filtered, washed with water, and dried.

| Aldehyde | Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | Urea | 3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one | 91 | [9] |

| 4-Chlorobenzaldehyde | Thiourea | 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | 88 | [9] |

Authoritative Grounding: The use of glycerol as a solvent aligns with the principles of green chemistry due to its low toxicity, biodegradability, and high boiling point, which allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Caption: Green synthesis of pyrazolo[3,4-d]pyrimidines in glycerol.

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

4-Aminopyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of many biologically active compounds. A classic and effective method for its preparation involves the reaction of 3-amino-4-cyanopyrazole with formamidine or a salt thereof.[11]

Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

-

A mixture of 3-amino-4-cyanopyrazole and formamidine acetate in a suitable solvent such as 2-methoxyethanol is heated.

-

The reaction is typically carried out at a temperature range of 85 °C to 125 °C for a period of one to seventy-two hours.[11]

-

Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid.

Trustworthiness of the Protocol: This method is well-established and has been cited in the literature for the reliable synthesis of the target compound. The use of formamidine acetate provides a stable source of formamidine for the cyclization reaction.

Divergent Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines

For the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a divergent synthetic route is highly desirable. A concise and highly divergent method has been developed for the synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines.[12] This strategy features a microwave-assisted one-pot N1-alkylation/Suzuki–Miyaura reaction as the key step.[12]

Experimental Protocol: Divergent Synthesis

-

N1-Alkylation: A mixture of the starting pyrazolo[3,4-d]pyrimidine, an alkyl halide, and a base (e.g., K2CO3) in a solvent like DMF is heated under microwave irradiation.

-

Suzuki–Miyaura Coupling: To the same reaction vessel, a boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and an aqueous base are added. The mixture is then heated again under microwave irradiation to introduce a substituent at the C3 position.

-

SNAr Displacement: The C6 position can be further modified through a nucleophilic aromatic substitution (SNAr) reaction with various nucleophiles.[12]

| Step | Reagents | Conditions | Purpose | Reference |

| N1-Alkylation | Alkyl chloride, K2CO3, DMF | Microwave, 200 °C, 10 min | Introduce substituent at N1 | [12] |

| Suzuki–Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, H2O | Microwave, 150 °C, 15 min | Introduce substituent at C3 | [12] |

| SNAr Displacement | Amine | Conventional heating | Introduce substituent at C6 | [12] |

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has seen significant advancements with the advent of novel methodologies. Microwave-assisted multi-component reactions and green chemistry approaches offer efficient, rapid, and environmentally friendly alternatives to traditional synthetic methods. Divergent synthetic strategies enable the rapid generation of diverse libraries of compounds for drug discovery programs. The choice of synthetic route will depend on the specific target molecule, desired scale of synthesis, and available resources. The protocols and insights provided in this guide are intended to assist researchers in the rational design and efficient synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for various applications in drug development.

References

-

Štefane, B., & Požgan, F. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(38), 21484–21493. [Link]

-

Štefane, B., & Požgan, F. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]

-

Li, X., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science, 13(4), 358–362. [Link]

-

Various Authors. (2023). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. ResearchGate. [Link]

-

Reddy, T. R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(25), e202403569. [Link]

-

Štefane, B., & Požgan, F. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

Sureja, D. K., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 184–189. [Link]

-

Lee, S., et al. (2021). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. ResearchGate. [Link]

-

Various Authors. (2022). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 15(1), 143-157. [Link]

-

Wang, Z., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10565-10577. [Link]

-

Dave, R., & Augusthy, A. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry, 7(2), 63-66. [Link]

-

Li, Z., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7435–7444. [Link]

- Bristol-Myers Squibb Company. (1981). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. U.S.

-

Various Authors. (2008). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. [Link]

-

Various Authors. (2021). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts. [Link]

-

Alkoofee, G. F., et al. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

-

El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15283-15302. [Link]

-

Li, Y., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]

-

Dave, R., & Augusthy, A. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(10), 1295. [Link]

-

Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry, 16(3), 1844-1848. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178. [Link]

-

Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1864-1886. [Link]

-

Various Authors. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

-

Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Pyrazolopyrimidine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows it to effectively target the highly conserved ATP-binding site of kinases, leading to the successful development of numerous therapeutics for a range of diseases, most notably cancer. This guide provides an in-depth exploration of the molecular mechanism of action of pyrazolopyrimidine-based inhibitors, details the key molecular interactions that govern their potency and selectivity, and outlines the essential experimental protocols used to characterize their activity.

Introduction: The Central Role of Kinases and the Rise of Pyrazolopyrimidines

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process that regulates the majority of cellular signal transduction pathways.[1][2] These pathways control cell growth, differentiation, metabolism, and apoptosis.[2] Consequently, the dysregulation of kinase activity, often due to genetic mutations, is a primary driver of many human diseases, including cancer.[3][4] This has made kinases one of the most important classes of drug targets in modern medicine.[3]

Small molecule inhibitors that target the kinase domain have revolutionized treatment paradigms.[4] Among the various chemical scaffolds used to design these inhibitors, the pyrazolopyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine, is particularly prominent.[3][5] This scaffold is considered a bioisostere of adenine, the purine base in adenosine triphosphate (ATP), the natural co-substrate for all kinases.[3] This structural mimicry allows pyrazolopyrimidine derivatives to act as highly effective ATP-competitive inhibitors.[1][3]

The Pyrazolopyrimidine Scaffold: A Privileged Hinge-Binding Moiety

The efficacy of the pyrazolopyrimidine scaffold lies in its molecular structure, which is perfectly suited to interact with the ATP-binding pocket of a kinase. This pocket is located in the cleft between the N-terminal and C-terminal lobes of the kinase domain and contains a critical "hinge region" that connects the two lobes.[6]

The pyrazolopyrimidine core typically forms one or more crucial hydrogen bonds with the backbone amide groups of the hinge region residues.[3][7] This interaction anchors the inhibitor in the active site, a foundational requirement for potent inhibition. The fused ring system itself is a rigid, planar structure that fits snugly into the hydrophobic pocket typically occupied by the adenine ring of ATP.

Caption: The Pyrazolo[3,4-d]pyrimidine core structure, highlighting key features.

By modifying the substitution points on the core scaffold (e.g., the C3, N1, and C4 positions), medicinal chemists can extend the molecule into other nearby pockets of the active site. This is the primary strategy for achieving selectivity for a specific kinase over the more than 500 other kinases in the human kinome, as these surrounding pockets are less conserved than the hinge region.[3][8]

Mechanism of Action: Competitive Inhibition of ATP Binding

The predominant mechanism of action for pyrazolopyrimidine inhibitors is competitive inhibition with respect to ATP.[1][9] By occupying the ATP-binding site, the inhibitor physically blocks ATP from binding, thereby preventing the kinase from transferring a phosphate group to its substrate and halting the downstream signaling cascade.[1]

A well-characterized example is Ruxolitinib , a pyrazolopyrimidine-based inhibitor of Janus kinases (JAK1 and JAK2).[9][10] Ruxolitinib competitively blocks the ATP-binding sites of JAK1 and JAK2, disrupting the JAK-STAT signaling pathway that is hyperactivated in myeloproliferative neoplasms.[9][11][12]

The key molecular interactions that define this mechanism are:

-

Hydrogen Bonding with the Hinge: The nitrogen atoms in the pyrazolopyrimidine core act as hydrogen bond acceptors, forming critical bonds with the backbone NH groups of hinge residues (e.g., Met108 and Leu107 in ERK2).[6] This is the primary anchoring interaction.

-

Hydrophobic Interactions: The fused aromatic rings of the scaffold engage in van der Waals and hydrophobic interactions with nonpolar residues lining the ATP pocket.

-

Targeting Specific Pockets: Substituents appended to the core are designed to fit into specific sub-pockets. For instance, a group at the C3 position can extend into a hydrophobic back pocket, which can significantly enhance both potency and selectivity.[13][14]

Caption: Experimental workflow for characterizing a pyrazolopyrimidine kinase inhibitor.

Structural Biology for Mechanistic Insight

X-ray crystallography provides the ultimate proof of the binding mode. [6]Obtaining a co-crystal structure of the pyrazolopyrimidine inhibitor bound to the kinase domain allows for atomic-level visualization of the interactions. This is invaluable for:

-

Confirming the ATP-competitive binding mode.

-

Identifying the specific hydrogen bonds and hydrophobic interactions. [15]* Guiding structure-activity relationship (SAR) studies to design more potent and selective next-generation inhibitors. [16][17]

Structure-Activity Relationships and Selectivity

The development of a successful pyrazolopyrimidine inhibitor hinges on optimizing its structure to achieve high potency for the target kinase while minimizing activity against off-target kinases. [8][18]

| Position on Scaffold | Typical Role in Binding and Selectivity | Example Modification | Impact |

|---|---|---|---|

| Pyrazolopyrimidine Core | Hinge-binding anchor. | N/A (Conserved) | Essential for general kinase affinity. [3] |

| C3 Position | Often points towards a hydrophobic pocket. | Addition of anilino or phenyl groups. | Can significantly enhance potency and selectivity. [4] |

| N1 Position | Can be modified to explore solvent-exposed regions or other pockets. | Alkyl groups, cyclic moieties. | Influences solubility, cell permeability, and can fine-tune selectivity. [3] |

| C4/C6 Positions | Depending on the isomer, these positions can be used to achieve selectivity. | Amine or substituted aryl groups. | Critical for targeting specific residues outside the immediate ATP-binding site. [4]|

Table 1: General Structure-Activity Relationship (SAR) insights for pyrazolopyrimidine kinase inhibitors.

For example, in the development of SRC kinase inhibitors, modifying substituents on the core scaffold led to the discovery of eCF506, a compound with subnanomolar IC50 for SRC and over 1000-fold selectivity against the closely related ABL kinase. [18][19]This high selectivity is crucial for avoiding off-target toxicities. [19]

Conclusion

The pyrazolopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its mechanism of action is rooted in its ability to act as an ATP-competitive inhibitor, effectively anchored by hydrogen bonds to the kinase hinge region. The versatility of the scaffold allows for extensive chemical modification, enabling the development of inhibitors with exquisite potency and selectivity for specific kinase targets. A comprehensive characterization, employing a suite of biochemical, biophysical, and structural biology techniques, is essential for elucidating the precise mechanism and advancing these promising compounds through the drug development pipeline.

References

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]

-

What are Protein kinases inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Ruxolitinib. Wikipedia. [Link]

-

Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Journal of Experimental & Clinical Cancer Research. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). (2021). Journal of Medicinal Chemistry. [Link]

-

Rapid Discovery and Structure−Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth v. (2016). Semantic Scholar. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Future Medicinal Chemistry. [Link]

-

Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2023). RSC Medicinal Chemistry. [Link]

-

What is the mechanism of action of Ruxolitinib Phosphate?. (2025). Patsnap Synapse. [Link]

-

Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. (2022). Current Opinion in Structural Biology. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Binding kinetics: high throughput assay for kinase inhibitors. (2020). BMG LABTECH. [Link]

-

How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. (2020). ACS Chemical Biology. [Link]

-

The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. (2012). Cancer Research. [Link]

-

Ruxolitinib. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. [Link]

-

Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]

-

Ruxolitinib: A novel molecule in the management of dermatological disorders. (2024). Indian Dermatology Online Journal. [Link]

-

Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]

-

Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.. ResearchGate. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

-

Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2024). AACR Publications. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

-

Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). Journal of Medicinal Chemistry. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. [Link]

Sources

- 1. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]

- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 12. Ruxolitinib: A novel molecule in the management of dermatological disorders - Indian Journal of Skin Allergy [skinallergyjournal.com]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Pyrazole Pharmacophore: A History of Kinase Inhibition

This technical guide details the discovery, structural mechanics, and synthetic history of pyrazole-based kinase inhibitors.

Executive Summary: The Privileged Scaffold

The pyrazole ring (1,2-diazole) has cemented its status as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (PKIs).[1][2][3][4][5] Its success stems from its amphoteric nature—capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on N2)—allowing it to mimic the adenine ring of ATP. This structural mimicry enables pyrazole-based small molecules to anchor effectively within the kinase hinge region, a critical requirement for ATP-competitive inhibition.[6]

Currently, over 8 FDA-approved kinase inhibitors utilize a pyrazole core, spanning targets from JAK and ALK to mutant KIT and BRAF. This guide explores the evolution of these inhibitors, the structural activity relationships (SAR) that drive their potency, and the synthetic methodologies used to manufacture them.[7][8]

Structural Basis of Inhibition (SAR)

The Hinge Binding Paradigm

The primary mechanism of pyrazole-based inhibitors involves the "hinge region"—the segment of the kinase connecting the N-terminal and C-terminal lobes.

-

Adenine Mimicry: The pyrazole ring often substitutes for the adenine of ATP.

-

Donor-Acceptor Motif:

-

N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of a specific hinge residue (e.g., Glu, Met).

-

N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

-

-

Substituent Vectors: Positions 3, 4, and 5 on the pyrazole ring allow for vectors that can access the solvent front, the gatekeeper residue, or the hydrophobic back pocket (selectivity pocket).

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of a generic pyrazole inhibitor within the kinase hinge region.

Figure 1: Canonical interactions between the pyrazole scaffold and kinase hinge residues.

Historical Evolution & Key Molecules

The development of pyrazole inhibitors has progressed from early promiscuous hits to highly selective Type I (active conformation) and Type II (inactive conformation) inhibitors, and recently to allosteric modulators.

Timeline of Discovery

Figure 2: Chronological approval of key pyrazole-containing kinase inhibitors.[6]

Comparative Data of Key Pyrazole Inhibitors

| Drug Name | Target(s) | Pyrazole Role | IC50 (nM) | Indication |

| Ruxolitinib | JAK1, JAK2 | Hinge Binder | 3.3 (JAK1), 2.8 (JAK2) | Myelofibrosis, GVHD |

| Crizotinib | ALK, ROS1, MET | Hinge/Solvent | ~20 (ALK), 8 (MET) | NSCLC (ALK+) |

| Avapritinib | KIT D816V, PDGFRA | Activation Loop | 0.27 (KIT D816V) | GIST, Systemic Mastocytosis |

| Encorafenib | BRAF V600E | ATP Competitive | 0.35 (BRAF V600E) | Melanoma |

| Asciminib | BCR-ABL1 | Allosteric | ~1-5 (ABL1) | CML (T315I mutant) |

Case Studies in Discovery Chemistry

Crizotinib: From c-Met to ALK

-

Discovery: Originally designed as a c-Met inhibitor (PHA-665752 derivative).[6][9] The 3-benzyloxy-2-aminopyridine core was optimized by adding a 4-(pyrazol-1-yl)piperidine moiety.[6]

-

Chemistry Insight: The pyrazole ring in Crizotinib does not bind the hinge directly in the same manner as simple ATP mimics; rather, the 2-aminopyridine binds the hinge (Met1160 in c-Met), while the pyrazole moiety extends towards the solvent front, improving solubility and pharmacokinetic properties via the piperidine tail.

-

Serendipity: Biochemical screening revealed potent off-target activity against ALK, which drove its rapid repurposing for ALK+ NSCLC.

Avapritinib: Overcoming Resistance

-

Challenge: Type I inhibitors failed against activation loop mutations (e.g., KIT D816V) because these mutations stabilize the active conformation, sterically hindering drug binding.

-

Solution: Avapritinib was designed as a Type I inhibitor that specifically targets the active conformation but avoids the steric clash with the mutant gatekeeper/activation loop residues.

-

Structure: It features a central pyrrolotriazine fused system, but the pyrazole component is critical for orienting the molecule within the active site to bypass the resistance mutation.

Technical Protocols

Synthetic Protocol: Construction of the Crizotinib Pyrazole Core

Self-Validating Workflow: This protocol describes the synthesis of the key intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine , essential for the Suzuki coupling in Crizotinib synthesis.[6]

Reagents: 4-iodopyrazole, N-Boc-4-hydroxypiperidine, Triphenylphosphine (

Step-by-Step Methodology:

-

Mitsunobu Coupling:

-

Dissolve 4-iodopyrazole (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF under

atmosphere. -

Add

(1.5 eq) and cool to 0°C. -

Add DIAD (1.5 eq) dropwise over 30 minutes to control exotherm.[6]

-

Validation Point: Monitor via TLC (Hexane/EtOAc 3:1).[6] Disappearance of pyrazole starting material indicates coupling.

-

-

Deprotection (Optional for intermediate isolation):

-

Treat the N-Boc protected intermediate with 4M HCl in Dioxane at RT for 2 hours.

-

Precipitate with diethyl ether to yield the hydrochloride salt.

-

-

Suzuki Coupling (Final Assembly):

-

The iodopyrazole intermediate is coupled with the boronic ester of the 2-aminopyridine core using

and

-

Figure 3: Synthetic workflow for the pyrazole tail of Crizotinib.[6]

Kinase Inhibition Assay (TR-FRET)

Self-Validating System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening.[6]

-

Reagents: Recombinant Kinase (e.g., JAK2), Biotinylated Peptide Substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC (Allophycocyanin).

-

Reaction Setup:

-

Mix Kinase + Inhibitor (variable conc.) in assay buffer (50mM HEPES, 10mM

). Incubate 15 min. -

Add ATP (at

) + Biotin-Peptide.[6] Incubate 60 min at RT.

-

-

Detection:

-

Data Analysis:

-

Calculate Ratio:

. -

Plot % Inhibition vs. Log[Inhibitor]. Fit to Hill equation to derive IC50.

-

Control: Z-factor > 0.5 validates the assay quality.[6]

-

References

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[6] Journal of Medicinal Chemistry. Link[6]

-

Verstovsek, S., et al. (2010). "Efficacy and Safety of Ruxolitinib, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine. Link[6]

-

Evans, E. K., et al. (2017). "Discovery of Avapritinib (BLU-285), a Potent, Selective Inhibitor of KIT and PDGFRA D842V Mutants." Science Translational Medicine. Link[6]

-

Fabbro, D., et al. (2012). "Ten Years of Protein Kinase Inhibitors: From Imatinib to the Present." Methods in Molecular Biology. Link

-

FDA Center for Drug Evaluation and Research. (2011). "Crizotinib Chemistry Review." FDA Access Data. Link

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of Pyrazole-Pyrimidine Scaffolds

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole-pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural homology to the purine ring of ATP (adenosine triphosphate) renders it an exceptional template for designing competitive inhibitors of kinases and other ATP-dependent enzymes.

This guide dissects the therapeutic utility of two primary isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine . While historically dominant in oncology via kinase inhibition, recent data expands their utility into infectious diseases (malaria, tuberculosis) and CNS disorders (GABA modulation), driven by their tunable physicochemical properties and predictable Structure-Activity Relationships (SAR).

Structural Biology & Pharmacophore

The core utility of this scaffold lies in its ability to mimic the adenine base. In the ATP-binding pocket of kinases, the N-heterocycles function as hydrogen bond acceptors and donors, interacting specifically with the "hinge region" of the protein.

Isomer Comparison

| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |

| Core Structure | Bicyclic, bridgehead nitrogen. | Bicyclic, fused 5,6-system. |

| Bioisostere | Mimics Purine (rotated). | Direct Purine/Adenine isostere. |

| Primary Binding | Hinge binder (N1/N2 or C-substituents). | Hinge binder (N1/N7). |

| Key Drugs | Dinaciclib (CDK), Zaleplon (GABA), Larotrectinib (TRK). | Ibrutinib (BTK), Idelalisib analogs. |

| Chemical Space | High lipophilicity, tunable metabolic stability. | High polarity, often requires solubilizing groups. |

General Pharmacophore Model (DOT Visualization)

Figure 1: Abstract pharmacophore model illustrating the interaction between the scaffold and a generic kinase ATP-binding site.

Therapeutic Target 1: Oncology (Kinase Inhibition)

The most mature application of pyrazole-pyrimidines is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Cyclin-Dependent Kinases (CDK1/2/5/9)

Case Study: Dinaciclib (Pyrazolo[1,5-a]pyrimidine) Dinaciclib demonstrates superior therapeutic index compared to earlier CDK inhibitors (e.g., flavopiridol) by selectively targeting CDK1, CDK2, CDK5, and CDK9 while sparing other kinases.

-

Mechanism: ATP-competitive inhibition.

-

Binding Mode: The pyrazolo[1,5-a]pyrimidine core resides in the ATP pocket. The N1 and N2 atoms (or substituents at C3/C7) form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).

-

Selectivity: Achieved via the specific orientation of the 3-ethyl and 7-benzyl groups, which exploit the shape of the CDK active site.

Bruton’s Tyrosine Kinase (BTK)

Case Study: Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Used in B-cell malignancies (CLL, MCL).

-

Mechanism: Irreversible covalent inhibition.

-

Protocol Insight: The scaffold positions an acrylamide moiety (Michael acceptor) to form a covalent bond with Cys481 in the BTK active site. This converts a reversible binder into an irreversible silencer of B-cell signaling.

TRK Fusion Proteins

Case Study: Larotrectinib Targeting NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine core serves as a rigid spacer that orients substituents to interact with the unique hydrophobic pockets of TrkA/B/C, overcoming resistance mutations common in other scaffolds.

Signaling Pathway Impact (DOT Visualization)

Figure 2: Mechanism of action in the CDK/Rb pathway. The inhibitor blocks phosphorylation of Rb, arresting the cell cycle in G1 phase.

Therapeutic Target 2: Infectious Diseases

Beyond oncology, the scaffold is emerging as a potent anti-infective agent.[1][2]

Malaria (Plasmodium falciparum)[3]

-

Target: PfPI4K (Phosphatidylinositol 4-kinase).

-

Relevance: Inhibition of PfPI4K blocks the parasite's intracellular development at multiple life stages (liver and blood).[3]

-

SAR Insight: Imidazopyrazines and pyrazolo[1,5-a]pyrimidines have shown nanomolar potency against drug-resistant strains. The scaffold binds to the ATP site of the lipid kinase, preventing the generation of PI4P, which is essential for membrane trafficking.

Tuberculosis (Mycobacterium tuberculosis)

-

Target: Rv1751 (FAD-dependent hydroxylase) or ATP Synthase .

-

Data: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have demonstrated bactericidal activity.[4][5][6] The mechanism often involves disruption of the electron transport chain or cell wall biosynthesis, depending on the specific substitution pattern.

Therapeutic Target 3: CNS Disorders

GABA-A Receptor Modulation

-

Class: Non-benzodiazepine hypnotic ("Z-drug").

-

Structure: Pyrazolo[1,5-a]pyrimidine with a 3-cyano group.[7][8][9]

-

Mechanism: Selective agonist for the

subunit of the GABA-A receptor. -

Differentiation: Unlike benzodiazepines, its high selectivity for the

subunit results in sedative effects with minimal anxiolytic or muscle-relaxant side effects, and a very short half-life (no "hangover" effect).

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol describes the condensation of 5-aminopyrazole with 1,3-dicarbonyls, a robust method for library generation.

Reagents:

-

5-Amino-1H-pyrazole derivative (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., 1,3-diketone or

-keto ester) (1.1 eq) -

Solvent: Glacial Acetic Acid or Ethanol with catalytic HCl.

Step-by-Step Methodology:

-

Preparation: Dissolve the 5-aminopyrazole in glacial acetic acid (concentration ~0.5 M).

-

Addition: Add the 1,3-dicarbonyl compound dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (118°C for AcOH) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water.

-

Isolation: The product often precipitates. Filter the solid, wash with water and cold ethanol.

-

Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel).

Synthesis Workflow (DOT Visualization)

Figure 3: General synthetic route for the construction of the pyrazolo[1,5-a]pyrimidine core.

Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: Quantify the IC50 of a pyrazole-pyrimidine derivative against CDK2.

-

Enzyme Reaction:

-

Mix kinase (CDK2/CyclinA), substrate (Rb peptide), ATP (at

), and the test compound in kinase buffer. -

Incubate at room temperature for 60 minutes.

-

-

ADP Generation: The kinase converts ATP to ADP during phosphorylation.

-

Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate light.

-

Readout: Measure luminescence. Signal is proportional to kinase activity.

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to determine IC50.

References

-

Paruch, K., et al. (2013). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[10][11] ACS Medicinal Chemistry Letters. Link

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. Link

-

McNamara, C. W., et al. (2013). Targeting Plasmodium PI(4)K to eliminate malaria. Nature. Link

-

Druey, J., et al. (1999). Zaleplon: A new nonbenzodiazepine hypnotic. Clinical Therapeutics. Link

-

Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery. Link

Sources

- 1. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

How to dissolve 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride for in vitro assays

Executive Summary

This guide details the protocol for solubilizing and handling 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride , a critical heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development.

While the dihydrochloride (2HCl) salt form offers superior solid-state stability compared to the free base, it introduces specific challenges: hygroscopicity , acidity upon dissolution , and potential precipitation when transitioning from organic stock solvents to aqueous assay media. This protocol mitigates these risks to ensure data reproducibility.

Physicochemical Profile & Handling

Before solubilization, understanding the compound's nature is critical for safety and stability.

| Parameter | Specification | Implications for Assay |

| Chemical Structure | Bi-heteroaryl (Pyrimidine + Pyrazole) | Potential for π-stacking aggregation in aqueous media. |

| Salt Form | Dihydrochloride (2HCl) | Acidic: Will lower pH of weak buffers. Hygroscopic: Absorbs atmospheric water rapidly. |

| Solubility (DMSO) | High (>50 mM typical) | Preferred solvent for stock solutions. |

| Solubility (Water) | Moderate to High (pH dependent) | Soluble at low pH; risk of precipitation at neutral pH (7.4) if concentration is high. |

| pKa Estimate | ~1.3 (Pyrimidine), ~2.5 (Pyrazole) | The molecule is protonated at low pH but neutral at physiological pH, increasing aggregation risk. |

Critical Handling Rule:

Hygroscopic Warning: The 2HCl salt attracts moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades the solid and alters weighing accuracy. Store desicated at -20°C.

Protocol: Stock Solution Preparation (DMSO)

Objective: Create a stable, sterile 10 mM or 50 mM Master Stock. Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered.

Step-by-Step Procedure:

-

Weighing:

-

Calculate the mass required based on the molecular weight of the salt form (MW_salt), not the free base.

-

Example: If MW_freebase = 146.15 g/mol and MW_2HCl = 219.07 g/mol , use 219.07 .

-

Weigh roughly 2–5 mg into a sterile amber glass vial (glass is preferred over plastic to minimize leaching).

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]

-

Vortex: Vortex vigorously for 30–60 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes. The solution should be crystal clear.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

-

Technical Note: Do not use water or aqueous buffers for the Master Stock. The acidity of the 2HCl salt in water (pH ~2) can cause chemical degradation over time, and the compound may precipitate if the pH is later adjusted without a co-solvent.

Protocol: Serial Dilution & Assay Plate Transfer

The "Crash-Out" Danger Zone: The most critical failure point is diluting the DMSO stock directly into the assay medium. The sudden shift from 100% DMSO to aqueous buffer causes a polarity shock. If the compound is neutral at pH 7.4 (which this scaffold likely is), it may crystallize immediately.

Solution: Use an Intermediate Dilution Step or Rapid Dispersion .

Workflow Visualization (Graphviz)

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Detailed Dilution Steps:

-

Prepare Intermediate (10x Conc):

-

Dilute the Master Stock 1:10 into a compatible buffer (e.g., PBS or Media) containing 5-10% DMSO.

-

Why? The presence of DMSO in the intermediate buffer keeps the compound soluble while beginning the transition to water.

-

Action: Pipette up and down immediately. Do not let the DMSO drop sit on the surface.

-

-

Prepare Final Assay Well (1x Conc):

-

Transfer the Intermediate solution into the final assay plate containing cells or enzyme mix.

-

Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity or enzyme denaturation.

-

Critical Consideration: pH Buffering

Because you are using a dihydrochloride (2HCl) salt, the compound carries 2 equivalents of acid.

-

Scenario: You dilute a 10 mM stock 1:1000 to get 10 µM.

-

Acid concentration = ~20 µM HCl.

-

Impact: In a buffered medium (e.g., RPMI + 10% FBS + HEPES), this is negligible. The buffer will absorb the protons.

-

-

Risk Scenario: You dilute into unbuffered saline or water .

-

The pH will drop significantly (potentially to pH 4–5).

-

Result: False positives in enzymatic assays (pH sensitive) or cell death.

-

Recommendation: Always ensure your assay medium contains a robust buffer (HEPES, MOPS, or Tris, 10–25 mM) when using HCl salts.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitate in Assay Well | "Crash-out" effect; Compound is insoluble at neutral pH. | 1. Use the "Intermediate Dilution" method.2. Sonicate the intermediate solution.3. Lower the final concentration. |

| Yellowing of Media (Phenol Red) | Acidification from 2HCl salt. | 1. Verify buffer capacity (add 25mM HEPES).2. Check if stock concentration is too high for the buffer to handle. |

| Loss of Potency | Compound degradation or adhesion to plastic. | 1. Use polypropylene (PP) plates, not polystyrene (PS).2. Prepare fresh dilutions; do not store dilute aqueous solutions. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170900924, 2,5-Di(1H-pyrazol-4-yl)pyrimidine. Retrieved from [Link]

-

Forman, D. et al. (1999). The effect of DMSO on in vitro cellular assays.[2] (General reference on solvent toxicity limits).

Sources

Pyrazolopyrimidine Derivatives: A Versatile Toolkit for Chemical Biology Research

Introduction: The Pyrazolopyrimidine Scaffold - A Privileged Structure in Chemical Biology

The pyrazolopyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to function as an effective mimic of adenosine triphosphate (ATP), the universal energy currency and phosphate donor in cellular signaling.[3] This inherent ATP-competitive nature has positioned pyrazolopyrimidine derivatives as a premier class of protein kinase inhibitors.[4][5] Protein kinases, which regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, making them a major target for therapeutic development.[6][7]

Beyond their well-established role as kinase inhibitors, the chemical tractability of the pyrazolopyrimidine scaffold allows for its elaboration into a diverse array of chemical biology tools. By incorporating reporter tags such as fluorophores or affinity handles, these molecules can be transformed into powerful probes to interrogate complex biological systems.[2][8] This guide provides an in-depth overview and detailed protocols for the application of pyrazolopyrimidine derivatives in key areas of chemical biology research: as precision kinase inhibitors, for target identification and deconvolution, and as probes for cellular imaging.

I. Pyrazolopyrimidine Derivatives as Precision Kinase Inhibitors

The primary application of pyrazolopyrimidine derivatives in chemical biology is their use as selective inhibitors of protein kinases. Their ability to compete with ATP for binding to the kinase active site provides a direct mechanism for modulating enzyme activity.[3] This section details the principles and a general protocol for evaluating these compounds as kinase inhibitors.

The Rationale for Kinase Inhibition Assays

The fundamental goal of a kinase inhibition assay is to quantify the reduction in a kinase's enzymatic activity in the presence of an inhibitor.[7] This is typically achieved by measuring the phosphorylation of a specific substrate. A common and robust method is the luminescence-based assay, which measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption, leading to a higher luminescence signal, is directly proportional to the inhibitory activity of the test compound.[9]

Featured Kinase: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for inhibitor development.[5][8] Pyrazolopyrimidine derivatives have shown significant promise as EGFR inhibitors.[5]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazolopyrimidine derivatives against a target kinase, using EGFR as an example.

Materials:

-

Recombinant human EGFR kinase (e.g., from Promega, Millipore)

-

Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Pyrazolopyrimidine test compounds

-

DMSO (as solvent for compounds)

-

White, opaque 96-well plates

-

Multichannel pipette

-

Luminometer plate reader

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the pyrazolopyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range of concentrations (e.g., 100 µM to 1 nM).

-

Assay Plate Setup: To a 96-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor or buffer without kinase (100% inhibition).

-

Kinase Reaction:

-

Prepare a master mix of the kinase and substrate in the kinase assay buffer.

-

Add 24 µL of the kinase/substrate mix to each well of the assay plate.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Km for the specific kinase) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

-

Incubate the plate at room temperature in the dark for 10 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.[9]

-

Data Presentation:

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 15 | EGFR-TK | 0.135 | [5] |

| 16 | EGFR-TK | 0.034 | [5] |

| PP2 | Src | 0.005 | [6] |

| Compound 6 | Src | 21.7 | [6] |

II. Target Identification and Deconvolution with Pyrazolopyrimidine Probes

A significant challenge in drug discovery and chemical biology is identifying the specific cellular targets of a bioactive small molecule.[10] Pyrazolopyrimidine derivatives can be chemically modified to create affinity-based probes for target deconvolution.[11]

The Rationale for Affinity-Based Target Deconvolution

This technique involves immobilizing a pyrazolopyrimidine derivative onto a solid support (e.g., agarose beads) to create an affinity matrix.[10] This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified by mass spectrometry.[3][12] This approach allows for the unbiased identification of protein targets in a complex biological sample.[10]

Protocol 2: Target Deconvolution using Pyrazolopyrimidine-Based Affinity Chromatography

This protocol provides a general workflow for identifying the protein targets of a pyrazolopyrimidine derivative.

Materials:

-

Pyrazolopyrimidine derivative with a linker for immobilization (e.g., an amino or carboxyl group)

-

NHS-activated agarose beads (or other suitable activated resin)

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of the free compound)

-

Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)

Experimental Workflow:

Caption: Workflow for target deconvolution.

Procedure:

-

Probe Immobilization:

-

Couple the pyrazolopyrimidine derivative to NHS-activated agarose beads according to the manufacturer's protocol.

-

Block any remaining active sites on the beads using an appropriate blocking agent (e.g., ethanolamine).

-

-

Cell Lysate Preparation:

-

Culture and harvest the cells of interest.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the pyrazolopyrimidine-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been blocked but have no compound attached.[3]

-

For competition experiments, pre-incubate the lysate with an excess of the free pyrazolopyrimidine compound before adding the beads.[3]

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the obtained mass spectra against a protein database to identify the proteins.

-

Compare the proteins identified from the compound-immobilized beads with those from the negative control and competition experiments to identify specific binding partners.

-

III. Pyrazolopyrimidine Derivatives for Cellular Imaging

Fluorescently labeling small molecules allows for the direct visualization of their distribution and interaction with targets within living cells.[13] The pyrazolopyrimidine scaffold can be readily derivatized with fluorophores to create chemical probes for cellular imaging.[2]

The Rationale for Fluorescent Probes

Pyrazolopyrimidine-based fluorescent probes can be used to study a variety of cellular processes. For example, a probe that binds to a specific kinase can be used to visualize the subcellular localization of that kinase.[2] Furthermore, changes in the fluorescence properties of the probe upon binding to its target can provide information about the target's conformation or activity.

Protocol 3: Synthesis and Application of a Pyrazolopyrimidine Fluorescent Probe

This section provides a general protocol for the synthesis of a fluorescent pyrazolopyrimidine derivative and its application in cellular imaging.

Synthesis of a Fluorescent Probe:

A common strategy for creating fluorescent probes is to couple a pyrazolopyrimidine core with a well-characterized fluorophore. The synthesis often involves a multi-step process starting from a suitable pyrazole derivative.[2][14]

General Synthetic Scheme:

Caption: General synthesis of a fluorescent probe.

Cellular Imaging Protocol:

Materials:

-

Fluorescent pyrazolopyrimidine probe

-

Cell line of interest grown on glass-bottom dishes or coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) - optional

-

Mounting medium

-

Fluorescence microscope (confocal microscope recommended)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Probe Incubation:

-

Prepare a stock solution of the fluorescent pyrazolopyrimidine probe in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[15]

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.[13]

-

-

Imaging:

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature and CO₂ levels.[15]

-

-

(Optional) Fixation and Mounting:

-

For fixed-cell imaging, after washing, incubate the cells with a fixative solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS to remove the fixative.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Data Presentation: Photophysical Properties of a Pyrazolopyrimidine-Based Fluorophore

| Property | Value |

| Excitation Maximum (λex) | 490 nm |

| Emission Maximum (λem) | 525 nm |

| Stokes Shift | 35 nm |

| Quantum Yield (Φ) | ~0.8 |

Conclusion

Pyrazolopyrimidine derivatives represent a remarkably versatile scaffold for the development of sophisticated chemical biology tools. Their inherent ability to interact with the ATP-binding site of kinases has established them as a cornerstone for developing selective inhibitors. Furthermore, their chemical tractability allows for their conversion into powerful probes for target identification and cellular imaging. The protocols outlined in this guide provide a solid foundation for researchers to leverage the power of pyrazolopyrimidine derivatives to dissect complex biological processes and accelerate drug discovery efforts.

References

-

Mori, M., Manetti, F., Botta, B., & Tafi, A. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(5), 1067-1075. [Link]

-

Ma, W., Wang, Y., Gao, J., Sun, R., & Ge, J.-F. (2020). Synthesis and Optical Properties of Bispyrazolopyridine Derivatives. Dyes and Pigments, 181, 108569. [Link]

-

Kucukkaraduman, B., Turk, C., Fallacara, A. L., Isbilen, M., Senses, K. M., Ayyildiz, Z. O., Akbar, M. W., Lotem, M., Botta, M., & Gure, A. O. (2020). Predictive Gene Signature for Pyrazolopyrimidine Derivative c-Src Inhibitor 10a Sensitivity in Melanoma Cells. ACS Medicinal Chemistry Letters, 11(5), 928–932. [Link]

-

Ran, C., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3177. [Link]

-

Frizzo, C. P., Scapin, E., Campos, P. T., Moreira, D. N., & Martins, M. A. P. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 933(1-3), 142-147. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1635-1655. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]

-

Ríos-Gutiérrez, M., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5732. [Link]

-